REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:4][CH:5]=[C:6]([CH3:11])[C:7]=1[N+:8]([O-])=O>C(OCC)C>[CH3:1][S:2][C:3]1[S:4][CH:5]=[C:6]([CH3:11])[C:7]=1[NH2:8]
|
Name
|
aluminium amalgam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methylthio-4-methyl-3-nitrothiophene
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CSC=1SC=C(C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vigorous reaction which
|
Type
|
CUSTOM
|
Details
|
after 5-10 minutes
|
Duration
|
7.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
by cooling the flask in ice
|
Name
|
|
Type
|
|
Smiles
|
CSC=1SC=C(C1N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |